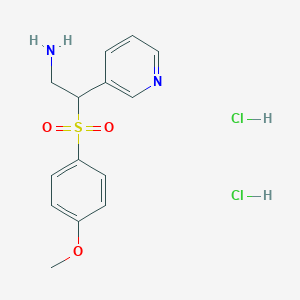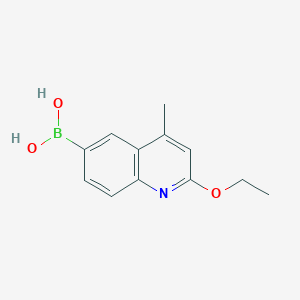
(2-Ethoxy-4-methylquinolin-6-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethoxy-4-methylquinolin-6-yl)boronic acid is an organic compound with the molecular formula C12H14BNO3. It is a boronic acid derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its role in forming carbon-carbon bonds, making it valuable in the synthesis of various organic molecules.
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other molecules .
Mode of Action
In Suzuki-Miyaura coupling reactions, the boronic acid undergoes transmetalation with a palladium (II) complex . This process involves the transfer of the boronic acid’s organic group to the palladium atom . The resulting organopalladium complex can then undergo a reaction with an electrophilic organic group, forming a new carbon-carbon bond .
Biochemical Pathways
The compound’s role in suzuki-miyaura coupling reactions suggests it could influence pathways involving the synthesis of complex organic molecules .
Result of Action
Its role in suzuki-miyaura coupling reactions suggests it could contribute to the synthesis of complex organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Ethoxy-4-methylquinolin-6-yl)boronic acid. For instance, the compound’s reactivity in Suzuki-Miyaura coupling reactions can be influenced by the presence of a palladium catalyst and the pH of the reaction environment . Additionally, the compound’s stability could be affected by factors such as temperature and exposure to light .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-Ethoxy-4-methylquinolin-6-yl)boronic acid is typically synthesized through a palladium-catalyzed borylation reaction. The process involves the reaction of the corresponding aryl halide (such as bromide or iodide) with a boron reagent under the influence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethoxy-4-methylquinolin-6-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Dimethylformamide, tetrahydrofuran, or ethanol are commonly used solvents.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Quinoline Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
(2-Ethoxy-4-methylquinolin-6-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of kinase inhibitors.
Industry: Used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and polymers.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Methoxy-4-methylquinolin-6-yl)boronic acid
- (2-Methylquinolin-6-yl)boronic acid
- (2-Ethoxyquinolin-6-yl)boronic acid
Uniqueness
(2-Ethoxy-4-methylquinolin-6-yl)boronic acid is unique due to the presence of both an ethoxy group and a methyl group on the quinoline ring. This specific substitution pattern imparts distinct electronic and steric properties, making it particularly useful in certain synthetic applications where other boronic acids may not be as effective.
Propiedades
IUPAC Name |
(2-ethoxy-4-methylquinolin-6-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO3/c1-3-17-12-6-8(2)10-7-9(13(15)16)4-5-11(10)14-12/h4-7,15-16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQDTWQAZIXAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=C(C=C2C)OCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
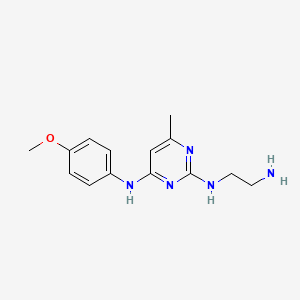

![methyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2926799.png)
![4-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2926800.png)
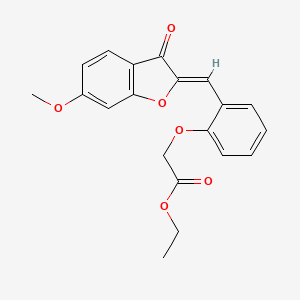
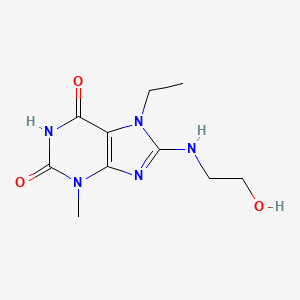
![Methyl 3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B2926803.png)

![N-cyclopentyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2926805.png)
![2-{[2-(4-Ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide](/img/structure/B2926809.png)
![4-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2926811.png)

![(1R,5S)-8-((2,5-dimethoxyphenyl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2926813.png)
